

# An In-depth Technical Guide to the Chemical Properties of Diazoketone Methotrexate

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Compound of Interest		
Compound Name:	Diazoketone methotrexate	
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#### **Abstract**

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, functions primarily through the potent inhibition of dihydrofolate reductase (DHFR).[1][2][3] To further elucidate its mechanism of action and explore potential covalent inhibitors or photoaffinity labels, reactive analogs have been synthesized. This guide focuses on a key derivative, **diazoketone methotrexate**, a compound designed to introduce a reactive carbene moiety upon photochemical activation. While specific experimental data for this analog is sparse in publicly available literature, this document consolidates known information and provides a framework for its chemical properties, synthesis, and biological context, drawing from the foundational knowledge of its parent compound and the general chemistry of diazoketones.

# **Chemical and Physical Properties**

**Diazoketone methotrexate** is an analog of methotrexate where a diazoketone functional group has been introduced, likely at the γ-carboxyl position of the glutamate side chain.[4] This modification transforms the molecule into a potential photoaffinity label, capable of forming a covalent bond with its biological target upon irradiation.[5][6]

### **General Properties**



Basic chemical information for **diazoketone methotrexate** has been compiled from available chemical databases.

Property	Value	Source
IUPAC Name	(S)-2-(4-(((2,4-diaminopteridin- 6-yl)methyl) (methyl)amino)benzamido)-6- diazo-5-oxohexanoic acid	[1]
CAS Number	82972-54-1	[1]
Chemical Formula	C21H22N10O4	[1]
Molecular Weight	478.47 g/mol	[1]
Exact Mass	478.1825	[1]
Elemental Analysis	C, 52.72%; H, 4.63%; N, 29.27%; O, 13.38%	[1]

## **Solubility and Stability**

Detailed solubility studies for **diazoketone methotrexate** are not widely published. However, based on vendor information and the properties of its parent compound, the following is known:

Soluble in Dimethyl Sulfoxide (DMSO).  Store dry and protected from light. Recommended short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years). The compound is stable for several weeks during standard shipping.	Parameter	Observation	Source
Storage  Storage  Iight. Recommended short- term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years). The compound is stable for several weeks during	Solubility	•	[1]
	Storage	light. Recommended short- term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years). The compound is stable for several weeks during	[1]



For comparison, methotrexate itself is practically insoluble in water, alcohol, and chloroform, but dissolves in dilute solutions of mineral acids and alkali hydroxides.[7][8] The stability of methotrexate is pH-dependent and it is known to degrade upon exposure to light.[9] Similar precautions should be taken with its diazoketone analog.

## **Spectroscopic Data**

Specific spectroscopic data (NMR, IR, MS) for **diazoketone methotrexate** are not available in the reviewed literature. The data presented here are for the parent compound, methotrexate, to provide a reference for characterization. The introduction of the diazoketone group (-COCHN<sub>2</sub>) would be expected to introduce characteristic signals, notably in the IR and <sup>13</sup>C NMR spectra.

### Infrared (IR) Spectroscopy (Reference: Methotrexate)

The IR spectrum of methotrexate exhibits characteristic peaks for its functional groups. A diazoketone derivative would be expected to show a strong, characteristic N≡N stretching vibration typically in the range of 2100-2200 cm<sup>-1</sup>.

Functional Group	Wavenumber (cm⁻¹)	Source
O-H (Carboxyl) & H₂O	~3450 (broad)	[10][11]
N-H (Primary Amine)	~3080	[10][11]
C=O (Carboxyl & Amide)	1600-1670	[10][11]
N-H (Amide Bend)	1500-1550	[10][11]
C-O (Carboxyl)	1200-1400	[10][11]

# Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: Methotrexate)

<sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the structure of methotrexate and its derivatives. The following are typical shifts for methotrexate in DMSO-d<sub>6</sub>.

<sup>1</sup>H NMR Shifts (Methotrexate, 400 MHz, DMSO-d<sub>6</sub>)



Proton	Chemical Shift (ppm)
Aromatic & Pteridine Protons	6.8 - 8.7
-CH <sub>2</sub> - (Pteridine)	~4.8
α-CH (Glutamate)	~4.3
N-CH₃	~3.2
y-CH₂ (Glutamate)	~2.2
β-CH <sub>2</sub> (Glutamate)	~2.0

Source: Representative data from various sources.[12][13][14]

<sup>13</sup>C NMR Shifts (Methotrexate, DMSO-d<sub>6</sub>)

Carbon	Chemical Shift (ppm)
C=O (Carboxyl & Amide)	165 - 175
Aromatic & Pteridine Carbons	110 - 165
α-CH (Glutamate)	~52
-CH <sub>2</sub> - (Pteridine)	~48
N-CH₃	~33
y-CH <sub>2</sub> (Glutamate)	~30
β-CH <sub>2</sub> (Glutamate)	~26

Source: Representative data from various sources.[15]

# Mass Spectrometry (Reference: Methotrexate)

Mass spectrometry confirms the molecular weight of methotrexate and its fragmentation pattern can be used to verify the structure of its analogs.



Parameter	Value	Source
Molecular Ion (M+H)+	m/z 455.1	[16][17]
Major Fragment Ion	m/z 308.0 / 308.2	[16][17]

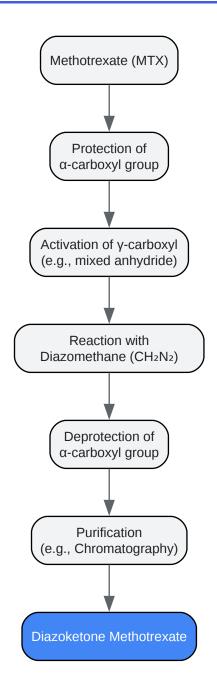
# **Experimental Protocols & Reactions Synthesis of Diazoketone Methotrexate**

A detailed experimental protocol for the synthesis of **diazoketone methotrexate** is described in the 1982 paper by Gangjee, Kalman, and Bardos.[4] While the full text is not publicly accessible, the synthesis would logically proceed through the activation of the γ-carboxyl group of methotrexate followed by reaction with diazomethane or a related diazo-transfer reagent.

Hypothetical Synthetic Workflow:

A plausible synthetic route involves a multi-step process starting from methotrexate.





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Caption: Hypothetical workflow for the synthesis of diazoketone methotrexate.

General Methodology for Diazoketone Synthesis (Arndt-Eistert Reaction):

 Acid Chloride Formation: The starting carboxylic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>).

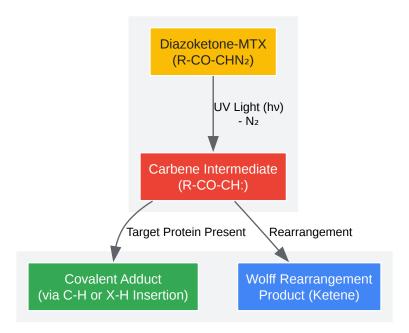


- Reaction with Diazomethane: The acid chloride is then reacted with an excess of diazomethane in an inert solvent (e.g., diethyl ether) at low temperature (0°C). This reaction yields the α-diazoketone.
- Workup: The reaction is carefully quenched, and the solvent is removed under reduced pressure to yield the crude diazoketone, which is often used without further purification due to its potential instability.[18][19]

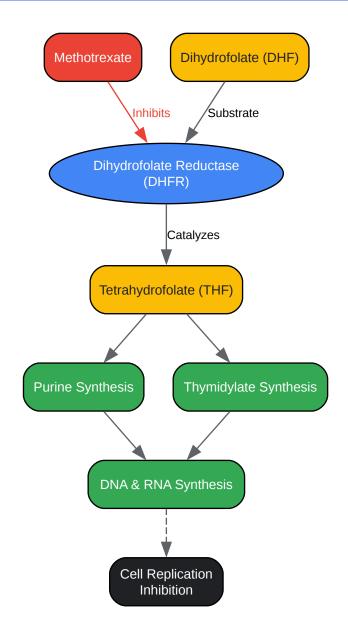
#### **Photochemical Reaction**

The key chemical property of a diazoketone is its ability to undergo photolysis upon UV irradiation to generate a highly reactive carbene intermediate after the extrusion of nitrogen gas. This carbene can then undergo several reactions, most notably insertion into neighboring chemical bonds or the Wolff rearrangement.[6]









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#### Foundational & Exploratory





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